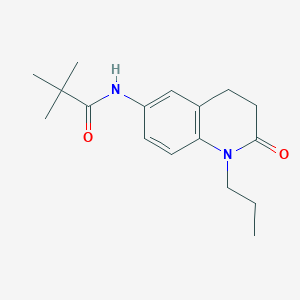

6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

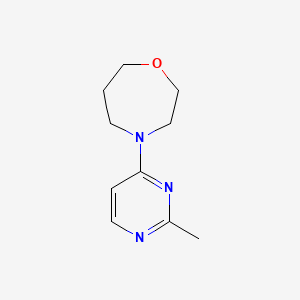

“6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide” is a compound that has been studied for its potential therapeutic applications . It was discovered by a research group at Wenzhou Medical University and was published in the Journal of Medicinal Chemistry . This compound, also known as J27, is a novel JNK2 inhibitor with potential for clinical development .

Molecular Structure Analysis

The molecular structure of “6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide” is represented by the linear formula C11H9N3O2 . Its molecular weight is 215.213 .Aplicaciones Científicas De Investigación

Novel c-Met Kinase Inhibitors

A study highlights the design, synthesis, and biological evaluation of novel 4-phenoxypyridine derivatives, including 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, for their inhibitory activities against c-Met kinase and cytotoxic activities against various cancer cell lines. The compounds exhibited moderate to good antitumor activities, with one compound showing remarkable cytotoxicity against A549, H460, and HT-29 cell lines. This research underscores the potential of these derivatives as c-Met kinase inhibitors with significant antitumor activities (Ju Liu et al., 2020).

Heterocyclic Synthesis

Another study focused on the synthesis of tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation. This research emphasizes the versatility of carboxamide derivatives in heterocyclic synthesis, showcasing the broad applicability of these compounds in medicinal chemistry and drug development (A. A. Abdalha et al., 2011).

Antimicrobial Studies

Research into fluoroquinolone-based 4-thiazolidinones synthesized from carboxamide derivatives demonstrated their antimicrobial properties. This study highlights the potential of carboxamide derivatives in the development of new antimicrobial agents, contributing to the fight against resistant bacterial strains (N. Patel & S. D. Patel, 2010).

Synthesis and Antioxidant Studies

A study on the synthesis and antioxidant studies of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides showed that these compounds possess moderate to significant radical scavenging activity. This indicates the role of carboxamide derivatives in the development of antioxidant agents, which could be crucial for therapeutic applications targeting oxidative stress-related diseases (Matloob Ahmad et al., 2012).

Mecanismo De Acción

Target of Action

This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .

Mode of Action

It belongs to the class of organic compounds known as benzanilides , which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring . This suggests that it may interact with its targets in a similar manner to other benzanilides.

Result of Action

As a unique chemical, it is provided for early discovery researchers to study its potential effects .

Propiedades

IUPAC Name |

6-oxo-N-phenyl-1H-pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c15-10-7-6-9(13-14-10)11(16)12-8-4-2-1-3-5-8/h1-7H,(H,12,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGTZZJXDCTKNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=NNC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201331749 |

Source

|

| Record name | 6-oxo-N-phenyl-1H-pyridazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201331749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49646005 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

371923-97-6 |

Source

|

| Record name | 6-oxo-N-phenyl-1H-pyridazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201331749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B2992924.png)

![4-(Aminomethyl)-N,N-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B2992926.png)

![N-[1-(2,5-Dimethylphenyl)sulfonylpiperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2992931.png)

![(E)-2-Cyano-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2992933.png)

![methyl 3-(benzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2992934.png)

![(1S,12Z)-Spiro[10-oxa-2,17-diazatricyclo[15.4.1.04,9]docosa-4,6,8,12-tetraene-15,3'-azetidine]-3,16-dione;2,2,2-trifluoroacetic acid](/img/structure/B2992935.png)

![2,8-Dioxa-5-azaspiro[3.5]nonane](/img/structure/B2992940.png)

![N-(benzo[d]thiazol-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2992941.png)

![N-[4-(4-bromophenyl)-3-(2-hydroxyethyl)-1,3-thiazol-2(3H)-ylidene]benzenaminium bromide](/img/structure/B2992943.png)